molecular formula C11H16N2O2S B1602457 (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine CAS No. 953727-42-9

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine

Cat. No. B1602457
M. Wt: 240.32 g/mol
InChI Key: BRPVZCGNCUBNIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂S . It features a pyrrolidine ring and a sulfonyl group attached to a phenyl ring.

  • The compound’s structure includes a nitrogen heterocycle (pyrrolidine) and a sulfonamide functional group, which can influence its biological properties.





  • Synthesis Analysis



    • The synthesis of this compound involves the introduction of the pyrrolidine ring and the sulfonyl group. Specific synthetic routes would need to be explored in relevant literature.





  • Molecular Structure Analysis



    • The molecular formula indicates the presence of 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom.

    • The pyrrolidine ring contributes to the compound’s three-dimensional shape, affecting its interactions with biological targets.





  • Chemical Reactions Analysis



    • Investigating chemical reactions involving this compound would require examining relevant literature. It may participate in nucleophilic substitutions, amidations, or other transformations.





  • Physical And Chemical Properties Analysis



    • Density : Approximately 1.284 g/cm³

    • Boiling Point : Around 414.4°C at 760 mmHg

    • Flash Point : Approximately 204.4°C




  • Scientific Research Applications

    Catalysis and Organic Synthesis

    • The synthesis of unsymmetrical NCN′ and PCN pincer palladacycles involved derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine. These compounds underwent C–H bond activation to afford pincer palladacycles, characterized in solid state and evaluated for their catalytic applications, showing good activity and selectivity (Roffe et al., 2016).

    Pharmacological Research

    • Novel Schiff bases of 3-aminomethyl pyridine synthesized through condensation with substituted aryl aldehydes/ketones exhibited anticonvulsant activity. This suggests potential therapeutic applications in epilepsy treatment (Pandey & Srivastava, 2011).

    Photocytotoxic Applications

    • Iron(III) complexes, incorporating derivatives of phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, were synthesized for cellular imaging and photocytotoxicity under red light. These complexes showed significant photocytotoxicity in various cell lines, indicating their potential in cancer treatment (Basu et al., 2014).

    Drug Development

    • The discovery of TAK-438, a novel pyrrole derivative including the (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine structure, as a potent potassium-competitive acid blocker (P-CAB) showcased its application in treating acid-related diseases with higher efficacy and longer duration than traditional proton pump inhibitors (PPIs) (Arikawa et al., 2012).

    Material Science

    • The development of soluble polyimides based on a novel pyridine-containing diamine showcases the material science application of derivatives of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine. These polyimides displayed good solubility, thermal stability, and mechanical properties, making them suitable for various industrial applications (Yan et al., 2011).

    Anticancer Activity

    • Palladium(II) and Platinum(II) complexes based on Pyrrole Schiff Bases, derived from the (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine structure, demonstrated significant anticancer activity. These complexes reduced cell viability in various cancerous cell lines, highlighting their potential in cancer therapy (Mbugua et al., 2020).

    Safety And Hazards



    • As a research compound, it is not intended for human or veterinary use.

    • Safety data sheets should be consulted for handling precautions.




  • Future Directions



    • Investigate its potential as a pharmacophore scaffold for drug development.

    • Explore its interactions with specific protein targets.

    • Assess its stability and solubility for formulation purposes.




    Remember that this analysis is based on available information, and further research is essential for a comprehensive understanding. If you need more detailed information, consider consulting relevant scientific literature. 📚🔬


    properties

    IUPAC Name

    (3-pyrrolidin-1-ylsulfonylphenyl)methanamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H16N2O2S/c12-9-10-4-3-5-11(8-10)16(14,15)13-6-1-2-7-13/h3-5,8H,1-2,6-7,9,12H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BRPVZCGNCUBNIV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)CN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H16N2O2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30588503
    Record name 1-[3-(Pyrrolidine-1-sulfonyl)phenyl]methanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30588503
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    240.32 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine

    CAS RN

    953727-42-9
    Record name 1-[3-(Pyrrolidine-1-sulfonyl)phenyl]methanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30588503
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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